2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Vue d'ensemble
Description
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H9BrN2OS and its molecular weight is 261.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its significance in pharmacology. The presence of the bromine atom and the pyrrolidine carbonyl group contributes to its unique reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound include:
- Anticonvulsant Activity : Studies have shown that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to 2-bromo thiazoles have demonstrated effectiveness in various seizure models, with some achieving median effective doses (ED50) as low as 18.4 mg/kg .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against a range of pathogens. In one study, thiazole derivatives showed enhanced antibacterial effects compared to standard antibiotics like oxytetracycline, with activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Thiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. Certain analogues exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of PI3 Kinase : Some thiazole derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Modulation of Neurotransmitter Systems : The anticonvulsant effects may be attributed to the modulation of neurotransmitter systems, particularly through interactions with GABA receptors or other ion channels involved in neuronal excitability .
Anticonvulsant Activity
In a study focusing on the anticonvulsant properties of thiazole derivatives, several compounds were synthesized and tested. The most active analogue demonstrated a protection index (PI) of 9.2, indicating a favorable therapeutic window .
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|
Analogue 2 | 18.4 | 170.2 | 9.2 |
Standard Drug | N/A | N/A | N/A |
Antibacterial Activity
A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that many compounds exhibited improved potency compared to oxytetracycline.
Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 3.125 | Oxytetracycline | 12.5 |
Escherichia coli | 6.25 | Oxytetracycline | 12.5 |
Cytotoxicity Against Cancer Cells
Research has shown that certain thiazole derivatives possess significant cytotoxic activity against cancer cell lines. The following table summarizes some findings:
Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|---|
Compound A | A-431 | <0.5 | Doxorubicin | 0.75 |
Compound B | Jurkat | <0.5 | Doxorubicin | 0.75 |
Propriétés
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c9-8-10-5-6(13-8)7(12)11-3-1-2-4-11/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUWOBBWUFBDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877675-06-4 | |
Record name | 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.